Cholini bitartras
Overview
Description
Choline Bitartrate is a nutrient found in many vitamins including pre-natal formulations . It is a basic constituent of lecithin that is found in many plants and animal organs . It is important as a precursor of acetylcholine, as a methyl donor in various metabolic processes, and in lipid metabolism .
Synthesis Analysis
Choline Bitartrate can be produced by the chemical reaction of trimethylamine with ethylene oxide and water, followed by reaction with tartaric acid . The preparation method comprises the steps of firstly reacting tartaric acid and trimethylamine in a molar ratio of 0.8-1.2: 2 to generate trimethylamine tartrate, then adding ethylene oxide into the trimethylamine tartrate according to a molar ratio of the trimethylamine tartrate to the ethylene oxide of 1:2 to generate choline bitartrate .
Molecular Structure Analysis
The empirical formula of Choline Bitartrate is C9H19NO7 . Its molecular weight is 253.25 .
Chemical Reactions Analysis
Choline is a quaternary amine that is synthesized in the body or consumed through the diet . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis .
Physical And Chemical Properties Analysis
Choline Bitartrate is a white crystalline powder with an acid taste . It is hygroscopic when exposed to air .
Scientific Research Applications
Eco-Friendly Extraction of Industrial Dyes
Cholini bitartras, specifically in its form as cholinium bitartrate, has been identified as a promising phase disengagement agent in eco-friendly aqueous two-phase systems (ATPS). This application is particularly useful for the extraction of industrial dyes, such as di-azo and anthraquinone dyes, offering environmental advantages over conventional ionic liquids (Escudero et al., 2019).
Recovery of Volatile Fatty Acids
Another application of cholinium bitartrate is in the segregation of volatile fatty acids from aqueous solutions. This was demonstrated using ATPS with biodegradable non-ionic surfactants, revealing cholinium bitartrate's capacity for efficient extraction and segregation, highlighting its potential for sustainable and biocompatible separation processes (Escudero et al., 2020).
Purification of Biomolecules
The formation of ATPS based on cholinium-based salts like cholinium bitartrate has been employed for the purification of biomolecules. A study showed its effectiveness in the purification of lipase from Bacillus sp., demonstrating the potential of cholinium bitartrate in biotechnological applications for enzyme purification (Souza et al., 2015).
Ionic Liquids for Biosensor Development
Cholinium-amino acid room temperature ionic liquids (ChAARTILs), including cholinium bitartrate, have been explored as efficient immobilization matrices for electrochemical biosensor development. These ionic liquids can enhance the performance of biosensors by facilitating high enzyme loading and preserving the enzyme's native structure and activity (Zappi et al., 2018).
Protein Structural Stability
Cholinium bitartrate has shown effects on the structural and thermal stability of proteins. For instance, its impact on β-lactoglobulin's (β-LG) stability was significant, indicating the role of cholinium-based ionic liquids in biocatalytic processes and protein unfolding studies (Sindhu et al., 2019).
Safety And Hazards
Choline is generally regarded as safe and is well-tolerated . High intake of choline may cause low blood pressure, steatorrhea (undigested fat in stool), nausea, vomiting, salivation, diarrhea, constipation, anorexia, dizziness (vertigo), sweating, insomnia, and headache . Choline can possibly trigger existing epilepsy .
Future Directions
Future research in Choline should focus on its role in human nutrition throughout the lifespan – from prenatal needs through early childhood, and into our later years . It is also important to identify areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .
properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;2,3,4-trihydroxy-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJSAWXRUVVRLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |
Record name | CHOLINE BITARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, ... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/ | |
Record name | CHOLINE BITARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cholini bitartras | |
Color/Form |
White crystalline powder | |
CAS RN |
87-67-2 | |
Record name | CHOLINE BITARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
149-153 °C | |
Record name | CHOLINE BITARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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